![molecular formula C12H27ClOSn B14471012 1-[Dibutyl(chloro)stannyl]butan-1-ol CAS No. 65301-75-9](/img/structure/B14471012.png)
1-[Dibutyl(chloro)stannyl]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Dibutyl(chloro)stannyl]butan-1-ol is an organotin compound with the molecular formula C12H27ClOSn. This compound is characterized by the presence of a tin atom bonded to two butyl groups, a chlorine atom, and a butanol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science .
Vorbereitungsmethoden
The synthesis of 1-[Dibutyl(chloro)stannyl]butan-1-ol typically involves the reaction of dibutyltin dichloride with butanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one chlorine atom with the butanol group. The reaction can be represented as follows:
(Bu2SnCl2)+BuOH→(Bu2SnClBuOH)+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[Dibutyl(chloro)stannyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides, which are useful in catalysis.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include hydrogen halides, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[Dibutyl(chloro)stannyl]butan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which 1-[Dibutyl(chloro)stannyl]butan-1-ol exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with different ligands, influencing the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
1-[Dibutyl(chloro)stannyl]butan-1-ol can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Dibutyltin oxide: Widely used as a catalyst in the production of polyurethane foams.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
The uniqueness of this compound lies in its specific structure, which combines the properties of both butanol and organotin compounds, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
65301-75-9 |
|---|---|
Molekularformel |
C12H27ClOSn |
Molekulargewicht |
341.50 g/mol |
IUPAC-Name |
1-[dibutyl(chloro)stannyl]butan-1-ol |
InChI |
InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
KUFMHDQHWPZRTF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(C(CCC)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)

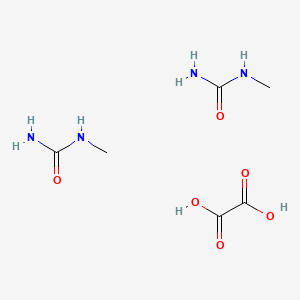
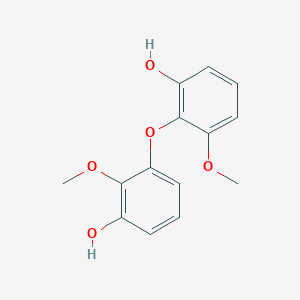
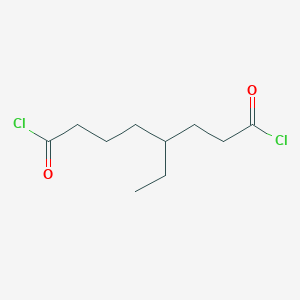
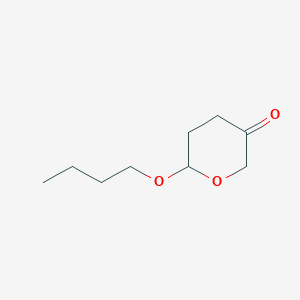
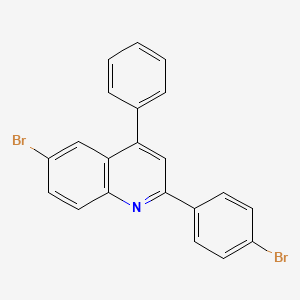
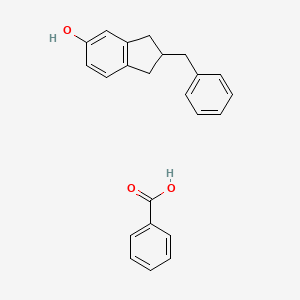
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
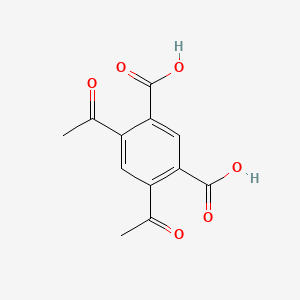
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
